molecular formula C36H47F3N8O12 B12102746 H-DL-Glu-DL-Ala-DL-Leu-DL-Phe-DL-Gln-pNA.TFA

H-DL-Glu-DL-Ala-DL-Leu-DL-Phe-DL-Gln-pNA.TFA

Cat. No.: B12102746
M. Wt: 840.8 g/mol
InChI Key: WVOOAVQMUHPGON-UHFFFAOYSA-N
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Description

H-DL-Glu-DL-Ala-DL-Leu-DL-Phe-DL-Gln-pNA.TFA is a synthetic peptide substrate that represents the 2C/3A cleavage site of the human rhinovirus-14 polyprotein. This compound is hydrolyzed by the human rhinovirus-14 3C protease, making it an attractive target for antiviral drug development . The compound has a molecular weight of 726.79 and is typically stored at temperatures below -15°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Glu-DL-Ala-DL-Leu-DL-Phe-DL-Gln-pNA.TFA involves the stepwise solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:

    Coupling: Each amino acid is coupled to the growing peptide chain using a coupling reagent such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine).

    Deprotection: The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is removed using a solution of piperidine in DMF (dimethylformamide).

    Cleavage: The completed peptide is cleaved from the resin using a mixture of TFA (trifluoroacetic acid), water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The purification of the final product is typically achieved through high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

H-DL-Glu-DL-Ala-DL-Leu-DL-Phe-DL-Gln-pNA.TFA can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Typically carried out in aqueous buffers at physiological pH and temperature.

    Oxidation: Performed using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Achieved using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Major Products Formed

    Hydrolysis: Produces smaller peptide fragments and free amino acids.

    Oxidation and Reduction: Results in modified peptides with altered side chains.

Scientific Research Applications

H-DL-Glu-DL-Ala-DL-Leu-DL-Phe-DL-Gln-pNA.TFA has several scientific research applications:

Mechanism of Action

The compound exerts its effects by being hydrolyzed by the human rhinovirus-14 3C protease. The enzyme recognizes the specific sequence of the peptide and cleaves the peptide bond at the 2C/3A cleavage site. This hydrolysis reaction is crucial for the maturation of the viral polyprotein and the replication of the virus .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-DL-Glu-DL-Ala-DL-Leu-DL-Phe-DL-Gln-pNA.TFA is unique due to its specific sequence that mimics the 2C/3A cleavage site of the human rhinovirus-14 polyprotein. This specificity makes it an ideal substrate for studying the activity of the human rhinovirus-14 3C protease and developing antiviral drugs targeting this enzyme .

Properties

Molecular Formula

C36H47F3N8O12

Molecular Weight

840.8 g/mol

IUPAC Name

4-amino-5-[[1-[[1-[[1-[[5-amino-1-(4-nitroanilino)-1,5-dioxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C34H46N8O10.C2HF3O2/c1-19(2)17-26(40-30(46)20(3)37-31(47)24(35)13-16-29(44)45)33(49)41-27(18-21-7-5-4-6-8-21)34(50)39-25(14-15-28(36)43)32(48)38-22-9-11-23(12-10-22)42(51)52;3-2(4,5)1(6)7/h4-12,19-20,24-27H,13-18,35H2,1-3H3,(H2,36,43)(H,37,47)(H,38,48)(H,39,50)(H,40,46)(H,41,49)(H,44,45);(H,6,7)

InChI Key

WVOOAVQMUHPGON-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C(C)NC(=O)C(CCC(=O)O)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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